(1-cyclopropyl-3-methyl-1H-pyrazol-4-yl)methanamine
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Overview
Description
(1-cyclopropyl-3-methyl-1H-pyrazol-4-yl)methanamine is a heterocyclic compound featuring a pyrazole ring substituted with a cyclopropyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-cyclopropyl-3-methyl-1H-pyrazol-4-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl hydrazine with 3-methyl-1H-pyrazole-4-carbaldehyde under acidic conditions to form the desired pyrazole ring . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
(1-cyclopropyl-3-methyl-1H-pyrazol-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under inert atmosphere.
Major Products Formed
The major products formed from these reactions include oxidized pyrazole derivatives, reduced amine derivatives, and substituted pyrazole compounds with different functional groups .
Scientific Research Applications
(1-cyclopropyl-3-methyl-1H-pyrazol-4-yl)methanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1-cyclopropyl-3-methyl-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(1-Methyl-1H-pyrazol-4-yl)methanamine: Similar structure but lacks the cyclopropyl group, which may affect its biological activity and chemical reactivity.
1-(3,5-Dimethyl-1H-pyrazol-4-yl)methanamine: Contains additional methyl groups, which can influence its steric and electronic properties.
1-(1-Phenyl-1H-pyrazol-4-yl)methanamine: Substituted with a phenyl group, potentially altering its interaction with biological targets.
Uniqueness
The presence of the cyclopropyl group in (1-cyclopropyl-3-methyl-1H-pyrazol-4-yl)methanamine imparts unique steric and electronic properties, which can enhance its binding affinity to certain molecular targets and improve its stability under various conditions. This makes it a valuable compound for research and development in multiple fields .
Properties
Molecular Formula |
C8H13N3 |
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Molecular Weight |
151.21 g/mol |
IUPAC Name |
(1-cyclopropyl-3-methylpyrazol-4-yl)methanamine |
InChI |
InChI=1S/C8H13N3/c1-6-7(4-9)5-11(10-6)8-2-3-8/h5,8H,2-4,9H2,1H3 |
InChI Key |
VNDVTKJJEMAKLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CN)C2CC2 |
Origin of Product |
United States |
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